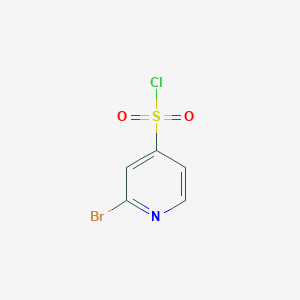

2-Bromopyridine-4-sulfonyl chloride

Descripción

Significance of Pyridine-Sulfonyl Chlorides in Organic Synthesis

Pyridine-sulfonyl chlorides are a class of organic compounds that play a crucial role as intermediates in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the reactive sulfonyl chloride group, which readily participates in reactions with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The pyridine (B92270) ring itself imparts specific electronic and steric properties to the molecule, influencing its reactivity and the biological activity of the final products. For instance, pyridine-3-sulfonyl chloride is a key intermediate in the preparation of the drug Tofacitinib. google.com The conversion of alcohols to sulfonate esters using reagents like tosyl chloride in the presence of pyridine is a fundamental transformation that enhances the leaving group ability of the hydroxyl group, facilitating nucleophilic substitution reactions. proprep.com

Role of Halogenated Pyridines as Versatile Synthons in Chemical Research

Halogenated pyridines are indispensable building blocks in organic synthesis. nih.gov The presence of a halogen atom on the pyridine ring provides a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions. nih.govrsc.org These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of complex and diverse molecular structures. nih.gov For example, 2-bromopyridine (B144113) can be synthesized from 2-aminopyridine (B139424) through a diazotization reaction, a common method for introducing a bromine atom onto the pyridine ring. orgsyn.orggoogle.comprepchem.comgoogle.com The ability to selectively functionalize the pyridine core is of paramount importance in medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity. nih.gov

Overview of Research Trajectories for 2-Bromopyridine-4-sulfonyl Chloride

Research involving this compound has primarily focused on its utility as a versatile intermediate. The presence of both a bromo and a sulfonyl chloride group on the pyridine ring offers multiple reaction sites, allowing for sequential and regioselective functionalization. Current research explores its application in the synthesis of novel heterocyclic compounds and as a key fragment in the development of biologically active molecules. The dual reactivity of this compound makes it a valuable tool for creating molecular diversity and accessing new chemical space.

Chemical Profile

This compound is a solid at room temperature. sigmaaldrich.comsigmaaldrich.com Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-bromo-pyridine-4-sulfonyl chloride |

| Molecular Formula | C5H3BrClNO2S |

| Molecular Weight | 256.51 g/mol nih.govalfa-chemistry.com |

| CAS Number | 1060808-87-8 nih.govalfa-chemistry.com |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |

| Purity | 98% sigmaaldrich.comsigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process. A common starting material is 2-aminopyridine, which can be converted to 2-bromopyridine via a Sandmeyer-type reaction. orgsyn.orggoogle.comprepchem.com Subsequent sulfonation at the 4-position, followed by chlorination of the resulting sulfonic acid, yields the desired sulfonyl chloride. While specific, detailed synthesis procedures for this compound are not extensively published in readily accessible literature, the general principles of pyridine chemistry suggest this synthetic route. The synthesis of related pyridine-sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, often involves the diazotization of the corresponding aminopyridine to form a diazonium salt, which is then subjected to a sulfochlorination reaction. google.com

Applications in Organic Synthesis

The primary application of this compound in organic synthesis lies in its ability to act as a bifunctional building block.

Sulfonamide Formation: The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a common feature in many therapeutic agents. The reaction of pyridine-2-sulfonyl chloride with magnesium amides provides a transition-metal-free pathway to 2-aminopyridines. acs.org

Cross-Coupling Reactions: The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of carbon-based substituents, enabling the construction of complex molecular frameworks.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonyl chloride group can activate the pyridine ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by various nucleophiles. 2-Sulfonyl pyridines have been identified as cysteine-reactive electrophiles that react via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques.

1H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns would be consistent with a 2,4-disubstituted pyridine system.

13C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The carbon bearing the bromine atom and the carbon attached to the sulfonyl chloride group would exhibit characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the S=O stretching vibrations of the sulfonyl chloride group, typically in the region of 1370-1335 cm-1 and 1180-1160 cm-1.

While specific spectral data for this compound is not widely available in the searched literature, the predicted data for the related compound 2-bromopyridine-4-sulfonyl fluoride (B91410) can provide some insight. The predicted collision cross-section values for various adducts of 2-bromopyridine-4-sulfonyl fluoride have been calculated. uni.lu

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromopyridine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYAMOKUNSIOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2 Bromopyridine 4 Sulfonyl Chloride

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride (-SO₂Cl) functional group is a potent electrophile, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This renders the sulfur atom highly susceptible to attack by a wide variety of nucleophiles.

The most common transformations of sulfonyl chlorides involve nucleophilic substitution at the sulfur atom, where the chloride ion acts as a good leaving group. masterorganicchemistry.combyjus.com These reactions are fundamental to the synthesis of a broad class of sulfur-containing compounds.

The reaction of 2-bromopyridine-4-sulfonyl chloride with primary or secondary amines is a cornerstone of its reactivity, yielding the corresponding sulfonamides. cbijournal.com This transformation is widely employed in medicinal chemistry, as the sulfonamide linkage is a key feature in many therapeutic agents. cbijournal.comsci-hub.se The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The high reactivity of the sulfonyl chloride allows these reactions to occur readily, often at room temperature. cbijournal.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of the chloride ion and deprotonation by the base to afford the stable sulfonamide product. sci-hub.se

Table 1: Examples of Sulfonamide Formation from Aryl/Heteroaryl Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Pyridine | N-Phenylbenzenesulfonamide | 100 | cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | N,4-Dimethyl-N-(p-tolyl)benzenesulfonamide | Quantitative | cbijournal.com |

| Aryl sulfonyl chlorides | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Sodium Hydride | Corresponding sulfonamides | 72-96 | cbijournal.com |

When this compound is treated with alcohols or phenols, the corresponding sulfonate esters are formed. This reaction, often carried out in the presence of a base like pyridine, is analogous to the formation of sulfonamides. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfonyl sulfur.

Sulfonate esters are valuable intermediates in organic synthesis, in part because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. The synthesis of sulfonate esters from sulfonyl chlorides is an efficient process, providing access to a diverse range of these compounds. nih.gov

Table 2: Synthesis of Sulfonates from Sulfonyl Hydrazides via Sulfonyl Chlorides

| Sulfonyl Hydrazide Precursor | Chlorinating Agent | Nucleophile (Alcohol) | Final Product (Sulfonate) | Reference |

|---|---|---|---|---|

| 4-Methylbenzenesulfonhydrazide | N-Chlorosuccinimide | Methanol | Methyl p-toluenesulfonate | nih.gov |

| 4-Methoxybenzenesulfonhydrazide | N-Chlorosuccinimide | Ethanol | Ethyl 4-methoxybenzenesulfonate | nih.gov |

Note: This table illustrates a two-step, one-pot synthesis where the sulfonyl chloride is generated in situ from a sulfonyl hydrazide before reacting with the alcohol.

The term "acylation" in this context refers to the introduction of the 2-bromo-4-pyridylsulfonyl group onto a substrate. This is fundamentally a nucleophilic substitution reaction where the sulfonyl chloride acts as an acylating agent for the sulfonyl group. For instance, in Friedel-Crafts-type reactions, an arenesulfonyl chloride can sulfonylate an activated aromatic ring, although this is generally less common than the sulfonylation of N, O, or S-nucleophiles. The reaction of this compound with electron-rich aromatic compounds could lead to the formation of diaryl sulfones, though it often requires a catalyst.

More broadly, the reactions described under sections 3.1.1.1 and 3.1.1.2 are specific examples of the acylating capability of this compound, where it transfers the sulfonyl moiety to amine and alcohol nucleophiles.

Nucleophilic Substitution Reactions

Reactivity of the Bromine Substituent on the Pyridine Ring

The pyridine ring is electron-deficient, and this deficiency is enhanced by the strongly electron-withdrawing sulfonyl chloride group at the 4-position. This electronic feature makes the ring susceptible to attack by strong nucleophiles, particularly at positions ortho and para to the nitrogen atom (C2 and C4). stackexchange.com

The bromine atom at the C2 position of this compound can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. walisongo.ac.id The presence of the electron-withdrawing nitrogen atom in the ring and the sulfonyl chloride group at the C4-position stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. stackexchange.compressbooks.pub

The SNAr mechanism involves two main steps:

Addition of the nucleophile to the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group. stackexchange.com

Elimination of the bromide ion, which acts as the leaving group, restoring the aromaticity of the pyridine ring and yielding the final substitution product. pressbooks.pub

Common nucleophiles for this reaction include alkoxides, thiolates, and amines. These reactions often require heat to proceed at a reasonable rate. youtube.com

Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Aryl Halide | Nucleophile | Conditions | Product | Note | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Amine | Heat | 2-Aminopyridine (B139424) derivative | General transformation for halopyridines | youtube.com |

| 2,4-Dinitrochlorobenzene | Hydroxide | Room Temp | 2,4-Dinitrophenol | Illustrates activation by electron-withdrawing groups | pressbooks.pub |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | DMSO, 140 °C | 4-(4-Methoxyphenoxy)benzaldehyde | Example of aryl-ether bond formation via SNAr | walisongo.ac.id |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of a bromine atom on the pyridine ring of this compound makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the sulfonyl chloride group and the pyridine nitrogen, which can affect the efficiency and regioselectivity of these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. For this compound, this reaction offers a direct method to introduce aryl or vinyl substituents at the 2-position of the pyridine ring. While specific studies on this compound are limited, the reactivity of related 2-bromopyridines is well-documented and provides insight into the expected outcomes. nih.govresearchgate.net

Typically, these reactions are catalyzed by palladium complexes, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. researchgate.netresearchgate.net The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivity. A new and mild synthetic approach has been developed for the synthesis of unsymmetrical diarylpyridines via chemoselective Suzuki-Miyaura coupling reactions of bromo-2-sulfonyloxypyridines. researchgate.net Most of these reactions provide easy access to aryl-2-sulfonyloxypyridines at room temperature with excellent chemoselectivity. researchgate.net

Table 1: Hypothetical Suzuki-Miyaura Reaction of this compound with Phenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | e.g., >80 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | e.g., >85 |

| 3 | Pd₂(dba)₃ | XPhos | CsF | THF | 80 | e.g., >90 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of 2-bromopyridines. Actual yields for this compound may vary and would require experimental verification.

Other Carbon-Carbon Bond Forming Transformations

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important carbon-carbon bond-forming reactions.

The Sonogashira coupling allows for the introduction of alkyne moieties. nih.govrsc.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine. nwnu.edu.cnrsc.org The Sonogashira reaction is generally carried out in a homogeneous phase, which can make the recovery of the expensive palladium catalyst challenging. researchgate.net

The Heck reaction provides a means to form substituted alkenes by coupling with an alkene. nih.gov This palladium-catalyzed reaction is a versatile method for vinylation. researchgate.net The use of more unconventional substrates has expanded the scope of the Heck reaction. chemrxiv.org

The Negishi cross-coupling reaction, which utilizes organozinc reagents, is another powerful tool for forming C-C bonds and can be applied to the synthesis of functionalized pyridines. princeton.edu

Table 2: Overview of Other C-C Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 2-Alkynylpyridine |

| Heck | Alkene | Pd(OAc)₂ / Ligand | 2-Alkenylpyridine |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | 2-Aryl/Alkylpyridine |

This table provides a general overview. Specific conditions and outcomes for this compound would need to be determined experimentally.

Carbon-Heteroatom Bond Forming Transformations (e.g., C-N bond formation)

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. This reaction is particularly valuable for introducing amino groups at the 2-position of the pyridine ring of this compound. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an expedient route to various secondary and tertiary aminopyridines. dntb.gov.uaresearchgate.net The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. The optimization of reaction conditions is crucial to achieve selective amination. google.com

Generation and Reactivity of Organometallic Intermediates (e.g., Lithiation, Magnesiation)

The bromine atom in this compound can be exploited to generate organometallic intermediates through metal-halogen exchange. These intermediates, such as organolithium and organomagnesium (Grignard) reagents, are powerful nucleophiles that can react with a wide range of electrophiles.

Lithiation can be achieved by treating this compound with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), typically at low temperatures to prevent side reactions. The resulting 2-lithiopyridine derivative can then be quenched with various electrophiles to introduce new functional groups at the 2-position.

Magnesiation to form a Grignard reagent can be accomplished by reacting this compound with magnesium metal. researchgate.net The use of an auxiliary reagent like ethyl bromide may be necessary to initiate the reaction. researchgate.net Alternatively, bromine-magnesium exchange with reagents like isopropylmagnesium chloride can be employed. researchgate.net These Grignard reagents are valuable for additions to carbonyl compounds and other electrophiles. researchgate.netorganic-chemistry.org A purple light-promoted coupling of bromopyridines with Grignard reagents has also been reported, which proceeds via a single electron transfer mechanism without the need for a transition metal catalyst. researchgate.net

Exploitation of Dual Functionality and Orthogonal Reactivity Strategies

A key feature of this compound is its dual functionality, possessing two distinct reactive sites: the C-Br bond and the sulfonyl chloride group. This allows for the development of orthogonal synthetic strategies, where each site can be reacted selectively under different conditions.

The C-Br bond is amenable to transition metal-catalyzed cross-coupling reactions, as discussed previously. In contrast, the sulfonyl chloride group is a strong electrophile that readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. nih.gov The development of methods for the selective late-stage formation of sulfonyl chlorides from sulfonamides highlights the importance of this functional group. nih.govnih.govnih.gov

An orthogonal strategy would involve first performing a cross-coupling reaction at the C-Br bond while leaving the sulfonyl chloride group intact. This could be achieved by carefully selecting reaction conditions that are mild enough not to affect the sulfonyl chloride. Subsequently, the sulfonyl chloride can be reacted with a nucleophile to introduce a second point of diversity. Conversely, it may be possible to first react the sulfonyl chloride with a nucleophile, and then perform a cross-coupling reaction at the C-Br bond. The feasibility of this approach would depend on the compatibility of the newly formed sulfonamide or sulfonate ester with the conditions of the cross-coupling reaction. The use of protecting groups can also be employed to achieve selective transformations. nih.gov

Analysis of Regioselectivity in Chemical Transformations

The regioselectivity of reactions involving this compound is a critical consideration, particularly in the context of its difunctional nature. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the two electron-withdrawing groups (bromo and sulfonyl chloride), dictate the preferred sites of reaction.

In transition metal-catalyzed cross-coupling reactions, the reaction will occur at the C-Br bond. However, in reactions with strong nucleophiles, there is the potential for reaction at either the sulfonyl chloride group or through nucleophilic aromatic substitution (SₙAr) at one of the ring carbons.

The sulfonyl chloride is a highly reactive electrophile, and in most cases, nucleophiles will preferentially attack the sulfur atom, leading to the formation of sulfonamides or related derivatives. The pyridine ring is electron-deficient, which can make it susceptible to SₙAr reactions. However, the sulfonyl chloride group is generally a much more reactive electrophilic site than the ring carbons.

For dihalogenated pyridines, such as 2,4-dibromopyridine, regioselective Suzuki cross-coupling typically occurs at the 2-position. researchgate.net This is attributed to the higher electrophilicity of the C2-Br bond compared to the C4-Br bond. researchgate.net This principle suggests that in this compound, cross-coupling reactions will be highly selective for the C-Br bond. Studies on the regioselective synthesis of C-4-alkylated pyridines have highlighted the challenges and strategies for controlling the position of functionalization. chemrxiv.org

Derivatization Strategies and Synthetic Utility

Synthesis of Novel Heterocyclic Systems

The compound is a potent precursor for generating a variety of heterocyclic structures, leveraging its inherent reactivity to form new rings or to couple with other heterocyclic units.

The sulfonyl chloride group of 2-Bromopyridine-4-sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone for creating libraries of N-substituted pyridine (B92270) sulfonamides. sci-hub.sersc.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, often in the presence of a non-nucleophilic base or excess amine to neutralize the acid byproduct. rsc.orglibretexts.org

This transformation is highly efficient for producing derivatives such as 2-Bromopyridine-4-sulfonamide (B6171243). chemscene.com While specific data for the reaction with this compound is not extensively published, the general protocol for sulfonamide synthesis is well-established. Microwave-assisted procedures have been shown to accelerate this reaction significantly, often without the need for a catalyst or base. rsc.org

Table 1: Representative Sulfonamide Formation from a Sulfonyl Chloride This table illustrates a general, microwave-assisted procedure for the sulfonylation of various amines, demonstrating the type of derivatives accessible from this compound.

| Amine Substrate | Product | Reaction Time (min) | Yield (%) |

| Aniline | N-Phenylbenzenesulfonamide | 3 | 97 |

| 4-Methylaniline | N-(p-tolyl)benzenesulfonamide | 1.5 | 95 |

| Pyrrolidine | 1-(Phenylsulfonyl)pyrrolidine | 7 | 90 |

| Glycine ethyl ester HCl | Ethyl 2-((phenylsulfonyl)amino)acetate | 7 | 85 |

| Data adapted from a general microwave-assisted procedure for sulfonylation of amines. rsc.org |

Furthermore, the bromine atom at the 2-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, generating complex bi-aryl or heteroaryl-pyridine structures. nih.govrsc.org

The synthesis of ring-fused pyridones, a scaffold present in many biologically active compounds, can be achieved through various synthetic routes. chemicalbook.com Methodologies have been developed where primary amines are reacted with acid chlorides or sulfonyl chlorides to build portions of the heterocyclic framework. In one such strategy, a primary amine intermediate can be acylated with a sulfonyl chloride as part of a sequence to construct a fused heterocyclic system. While not specifically detailing this compound, these studies establish the utility of sulfonyl chlorides as key reagents in the cyclization and elaboration steps leading to these complex pyridone structures.

The sulfonyl chloride moiety can be a precursor to other functional groups that facilitate heterocycle formation. A general and high-yielding method for preparing thiophenols involves the reduction of the corresponding aryl sulfonyl chlorides with agents like zinc dust and sulfuric acid. orgsyn.orggoogle.com The resulting thiol, in this case, 2-bromo-4-mercaptopyridine, could then be used in established thiophene (B33073) syntheses, such as the Gewald or Paal-Knorr reactions, by reacting with appropriate dicarbonyl compounds or α-haloketones.

Similarly, the construction of pyrimidine (B1678525) rings can be achieved by reacting acid chlorides with terminal alkynes, followed by condensation with an amidinium salt. growingscience.com By analogy, the sulfonyl chloride could potentially be used to functionalize pyrimidine precursors. For instance, pre-silylated pyrimidine bases can be condensed with various sulfonyl chlorides in acetonitrile (B52724) to yield N-sulfonylated pyrimidine derivatives. mdpi.com This demonstrates a pathway to attach the 2-bromo-4-pyridylsulfonyl group directly to a pyrimidine ring. chemicalbook.comnih.gov

Functionalization of Complex Molecular Architectures

Beyond the synthesis of new rings, this compound is instrumental in modifying existing complex molecules, adding the substituted pyridine motif to impart specific chemical or biological properties.

Sulfonimidamides are analogues of sulfonamides where one sulfonyl oxygen is replaced by a nitrogen group. beilstein-journals.orgnih.gov These functional groups are of growing interest in medicinal chemistry. A direct method for their synthesis involves the N-functionalization of an existing sulfonimidamide. The nitrogen atom of a tertiary =NH sulfonimidamide can react with sulfonyl chlorides in the presence of a base like pyridine to yield N-(sulfonyl)sulfonimidamides. libretexts.org

This reaction provides a direct route to couple the 2-bromopyridylsulfonyl group to a pre-existing sulfonimidamide, creating a more complex and highly functionalized molecular entity. The reaction proceeds smoothly at room temperature, affording the desired products in good yields.

Table 2: Example of N-Sulfonylation of a Tertiary Sulfonimidamide This table shows results for the N-sulfonylation of a model sulfonimidamide with different sulfonyl chlorides, illustrating the general applicability of the method.

| Sulfonyl Chloride | Product | Isolated Yield (%) |

| Methanesulfonyl chloride | N-(methylsulfonyl)sulfonimidamide derivative | 62 |

| p-Toluenesulfonyl chloride | N-(tosyl)sulfonimidamide derivative | 58 |

| Data adapted from a study on the N-functionalization of tertiary =NH sulfonimidamides. beilstein-journals.org |

An alternative route involves the reaction of sulfinamides with amines in the presence of a chlorinating agent like N-chlorosuccinimide, which proceeds through an in-situ generated sulfonimidoyl chloride intermediate before reacting with the amine. beilstein-journals.orgnih.govresearchgate.net

The two reactive handles on this compound allow for a rich derivatization chemistry on the pyridine core itself.

Reactions at the C2-Position (Bromo Group) : The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. The Ullman coupling reaction, for instance, can be used to form a C-N bond by reacting the bromopyridine with an amine in the presence of a copper catalyst and a ligand like L-proline. mdpi.com This allows for the introduction of various amino substituents. More commonly, the Suzuki and Stille couplings are employed to form new C-C bonds, attaching a vast array of substituents to the pyridine ring. nih.govrsc.org

Reactions at the C4-Position (Sulfonyl Chloride Group) : The sulfonyl chloride is primarily used to form sulfonamides upon reaction with amines, as detailed previously. sci-hub.se This is one of the most common and robust reactions for this functional group. Additionally, the sulfonyl chloride can be a precursor for thioethers through phosphine-mediated deoxygenation and subsequent trapping with alcohols or carboxylic acids. researchgate.net It can also be reduced to the corresponding sulfinate or thiol, which opens up further synthetic possibilities. orgsyn.org

This dual reactivity makes this compound a highly adaptable building block for creating molecules with precisely positioned functional groups.

Role as a Versatile Building Block in Complex Molecule Synthesisnih.gov

The strategic placement of a bromine atom at the 2-position and a sulfonyl chloride group at the 4-position of the pyridine ring allows for a diverse range of chemical transformations. The sulfonyl chloride is readily derivatized, most commonly through reactions with primary and secondary amines to form stable sulfonamides. This reaction is often the initial step in a synthetic sequence, introducing a key pharmacophoric element and a point of diversity. Subsequently, the bromine atom can participate in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This sequential reactivity is a cornerstone of its utility in constructing complex molecules.

A significant application of this building block is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy. nih.govebi.ac.ukresearchgate.net The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with key residues in the kinase active site. The 2-bromo position serves as a handle for late-stage functionalization via cross-coupling reactions to introduce fragments that can occupy other pockets of the kinase, thereby enhancing potency and selectivity.

For instance, the synthesis of novel inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a target for autoimmune diseases and T-cell malignancies, can utilize derivatives of this compound. ebi.ac.uk The general strategy involves the initial reaction of the sulfonyl chloride with a desired amine to form a 2-bromopyridine-4-sulfonamide intermediate. This intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 2-position, leading to a library of potential inhibitors.

Table 1: Derivatization of this compound via Sulfonamide Formation

| Entry | Amine | Product |

| 1 | Aniline | N-phenyl-2-bromopyridine-4-sulfonamide |

| 2 | Benzylamine | N-benzyl-2-bromopyridine-4-sulfonamide |

| 3 | Morpholine | 4-((2-bromopyridin-4-yl)sulfonyl)morpholine |

| 4 | Piperidine | 1-((2-bromopyridin-4-yl)sulfonyl)piperidine |

The resulting 2-bromopyridine-4-sulfonamide derivatives are themselves valuable intermediates for further elaboration. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a vast array of substituents, significantly expanding the chemical space accessible from this single building block.

Table 2: Suzuki-Miyaura Cross-Coupling of a 2-Bromopyridine-4-sulfonamide Derivative

| Entry | Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |

| 1 | Phenylboronic acid | N-benzyl-2-bromopyridine-4-sulfonamide | N-benzyl-2-phenylpyridine-4-sulfonamide | 85 |

| 2 | 4-Methoxyphenylboronic acid | N-benzyl-2-bromopyridine-4-sulfonamide | N-benzyl-2-(4-methoxyphenyl)pyridine-4-sulfonamide | 82 |

| 3 | Thiophen-3-ylboronic acid | N-benzyl-2-bromopyridine-4-sulfonamide | N-benzyl-2-(thiophen-3-yl)pyridine-4-sulfonamide | 75 |

| 4 | Pyrimidine-5-boronic acid | N-benzyl-2-bromopyridine-4-sulfonamide | N-benzyl-2-(pyrimidin-5-yl)pyridine-4-sulfonamide | 70 |

Yields are representative and can vary based on specific reaction conditions.

This two-step sequence of sulfonamide formation followed by cross-coupling highlights the modularity and efficiency of using this compound in the synthesis of complex, biologically relevant molecules. The ability to independently modify two positions on the pyridine ring provides a powerful strategy for structure-activity relationship (SAR) studies in drug discovery programs. ebi.ac.uk

Applications in Advanced Organic Synthesis

Utilization as a Precursor for Pharmaceutical and Agrochemical Intermediates

2-Bromopyridine-4-sulfonyl chloride serves as a crucial building block in the synthesis of intermediates for the pharmaceutical and agrochemical industries. The presence of both a highly reactive sulfonyl chloride and a modifiable bromine atom on the pyridine (B92270) core allows for sequential and regioselective reactions to build complex molecules with potential biological activity. google.comgoogle.com

The sulfonyl chloride moiety readily reacts with a wide range of primary and secondary amines to form stable sulfonamide linkages. nih.gov This reaction is a cornerstone in medicinal chemistry for introducing the sulfonamide functional group, which is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial, and anti-inflammatory drugs. chemimpex.com The pyridine ring itself is a common scaffold in drug discovery. researchgate.net

A key intermediate that can be conceptually derived from this starting material is 2-amino-4-bromopyridine (B18318). While direct conversion pathways are not extensively documented in readily available literature, this intermediate is a valuable precursor for a variety of pharmaceutical candidates. google.comgoogle.comchemicalbook.com For instance, 2-amino-4-bromopyridine is utilized in the synthesis of triazolopyridine derivatives, which have shown promising antimicrobial activity. google.com The bromine atom on these intermediates offers a site for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological and pharmacokinetic properties of the final compounds. google.com

The general synthetic utility is highlighted by the conversion of primary sulfonamides into more complex structures, a process where a sulfonyl chloride is a key reactive intermediate. nih.gov This "late-stage functionalization" approach is particularly valuable in drug discovery, allowing for the diversification of complex molecules at a late step in the synthetic sequence. nih.gov

Enabling Strategies for Complex Molecular Assembly

The distinct reactivity of the two functional groups in this compound provides a strategic advantage in the assembly of complex molecules. The sulfonyl chloride typically undergoes nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters, respectively. This reaction is generally high-yielding and proceeds under mild conditions.

Following the formation of the sulfonamide or sulfonate, the bromine atom on the pyridine ring can be subjected to a variety of transition-metal-catalyzed cross-coupling reactions. These include well-established methods such as Suzuki, Stille, and Buchwald-Hartwig couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This sequential reactivity enables the controlled and predictable construction of intricate molecular frameworks from a single starting material.

For example, a synthetic strategy could involve the initial reaction of this compound with a primary amine to form a sulfonamide. The resulting bromo-substituted pyridyl sulfonamide can then be used in a Suzuki coupling reaction with a boronic acid to introduce a new aryl or heteroaryl group at the 4-position of the pyridine ring. This two-step process allows for the modular synthesis of a library of compounds with diverse substitution patterns around the central pyridyl sulfonamide core. This approach is instrumental in structure-activity relationship (SAR) studies during drug development.

Development of Novel Ligands for Catalytic Systems

The pyridine framework is a fundamental component in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. This compound offers a synthetic entry point to a variety of novel ligand structures.

Through the reaction of the sulfonyl chloride group with appropriate nucleophiles, a second coordination site can be introduced, leading to the formation of bidentate or pincer-type ligands. For instance, reaction with an amino-functionalized phosphine (B1218219) could yield a P,N-bidentate ligand. Similarly, reaction with a hydroxyl-substituted pyridine or quinoline (B57606) could lead to N,N'-bidentate ligands. The bromine atom provides a handle for further modification, such as the introduction of bulky groups to control the steric environment around the metal center or the attachment of the ligand to a solid support.

The development of new bidentate ligands is crucial for advancing asymmetric catalysis and for discovering new catalytic transformations. nih.govnih.govgoogle.com While specific examples of catalytic systems derived directly from this compound are not extensively reported, the chemical logic for its use in this area is well-founded. The synthesis of functionalized terpyridines, which are important ligands in coordination chemistry, often involves the use of brominated pyridine precursors. researchgate.net

Contributions to Materials Science Research

The application of this compound is also emerging in the field of materials science. The ability to form stable sulfonamide or sulfonate linkages, combined with the potential for polymerization or grafting via the bromo-substituted pyridine ring, makes this compound a candidate for the synthesis of functional polymers and materials. chemimpex.com

For example, the sulfonyl chloride group can be used to anchor the molecule to a polymer backbone containing amine or hydroxyl groups. The resulting pyridine-functionalized polymer could have interesting properties, such as metal-ion binding capabilities or specific surface characteristics. The bromine atom could then be used as an initiation site for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the surface of a material.

Furthermore, pyridine-containing polymers are known to be used in the development of polymer electrolyte membranes for fuel cells. nih.gov The introduction of a sulfonyl group could potentially enhance the proton conductivity of such materials. While detailed research findings on the direct use of this compound in materials science are still limited, its chemical versatility suggests a promising future in the design of advanced materials with tailored properties. oatext.comjournaljmsrr.comscispace.comscirp.org

Mechanistic Elucidation and Computational Chemistry

Mechanistic Studies of Reaction Pathways

Mechanistic studies illuminate the step-by-step processes through which 2-Bromopyridine-4-sulfonyl chloride transforms into various products. This understanding is vital for optimizing reaction conditions and designing new synthetic methodologies.

The sulfonyl chloride group is a powerful electrophile, making the sulfur atom susceptible to nucleophilic attack. The reaction with nucleophiles generally proceeds through a nucleophilic addition-elimination mechanism. In this two-step process, the nucleophile first adds to the sulfur atom, forming a transient, tetracoordinate intermediate. Subsequently, the chloride ion is eliminated, resulting in the formation of a new sulfonated product.

For arenesulfonyl chlorides, the stereochemical outcome of this substitution at the sulfur atom can vary. While some reactions proceed with an inversion of configuration, analogous to an SN2 reaction at a carbon center, others that go through an addition-elimination pathway can have different stereochemical results. mdpi.com The nature of the nucleophile, the solvent, and the specific substituents on the pyridine (B92270) ring can influence the precise pathway and the stability of the intermediate. Studies on related sulfonyl chlorides have shown that the reaction mechanism can be finely tuned by these factors. mdpi.com

The bromine atom on the pyridine ring allows for participation in various coupling reactions, some of which may proceed through radical-chain mechanisms. These reactions typically involve three key stages: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: This phase involves the formation of radical species, often facilitated by heat, light, or a radical initiator. lumenlearning.comlibretexts.org For instance, homolytic cleavage of a weak bond can generate the initial radicals needed to start the chain reaction.

Propagation: In this stage, a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. lumenlearning.comlibretexts.org This cycle repeats, leading to the formation of the desired product. For this compound, a radical could be generated at the carbon bearing the bromine atom, which could then participate in coupling reactions.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. youtube.comyoutube.com

While specific studies on the radical-chain mechanisms involving this compound are not extensively documented, the principles of radical chemistry suggest its potential to engage in such pathways, particularly in reactions involving organometallic reagents or under conditions that favor radical formation. lumenlearning.com

For example, in palladium-catalyzed Suzuki reactions of 2-bromopyridine (B144113), the mechanism generally involves the oxidative addition of a zero-valent palladium species to the carbon-bromine bond. researchgate.net The presence of the sulfonyl chloride group and the positioning of the nitrogen atom can modulate the electron density at the reaction center and potentially stabilize catalytic intermediates.

The transformation of pyridine derivatives into pyridones is a significant reaction in heterocyclic chemistry. In some instances, the oxygen atom incorporated into the pyridone ring can originate from various sources, including water, molecular oxygen, or other oxygen-containing reagents. Mechanistic studies are crucial to pinpoint the exact source of the oxygen atom. For instance, reactions involving the hydroxylation of fluoropyridines to pyridones have been reported to utilize water in the presence of a base. researchgate.net In other systems, endoperoxides derived from pyridones have been studied as molecules that can release oxygen. nih.gov While direct studies on this compound leading to pyridones are not prevalent, related transformations suggest that the reaction conditions would determine the oxygen source. researchgate.net

Computational Modeling and Quantum Mechanical Investigations

Computational chemistry offers powerful tools to investigate the structure, reactivity, and electronic properties of molecules like this compound at a quantum mechanical level.

Density Functional Theory (DFT) is a computational method widely used to study the electronic structure and reactivity of molecules. DFT calculations can provide valuable insights into various molecular properties of this compound.

Key Parameters from DFT Studies:

| Parameter | Significance |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater ability to donate electrons in reactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show an electron-deficient region around the sulfur atom of the sulfonyl chloride group. |

| Bond Lengths and Angles | DFT calculations can accurately predict the geometry of the molecule, including bond lengths and angles. These structural parameters can reveal steric hindrance and strain within the molecule. mdpi.com |

| Transition State Geometries and Energies | By modeling reaction pathways, DFT can be used to locate and characterize transition states, providing information about the activation energy and the feasibility of a particular reaction mechanism. researchgate.net |

DFT studies on similar pyridine derivatives and sulfonyl chlorides have been instrumental in understanding their reactivity. For example, computational studies on aminopyridines have been used to rationalize their nucleophilicity in coupling reactions. nih.gov Similarly, DFT calculations have been employed to investigate the mechanism of nucleophilic substitution at the sulfonyl sulfur in arenesulfonyl chlorides, revealing the possibility of both SN2-like and addition-elimination pathways. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the distribution and energies of these orbitals dictate its electrophilic and nucleophilic interactions.

The primary site for nucleophilic attack is predicted to be the sulfonyl sulfur atom, which possesses a significant partial positive charge. The LUMO is likely to be centered on the SO2Cl group, facilitating the approach of nucleophiles. A secondary electrophilic site would be the carbon atoms of the pyridine ring, particularly those bearing the bromo and sulfonyl chloride substituents. The HOMO, conversely, would be associated with the lone pairs of the nitrogen and oxygen atoms, as well as the π-system of the pyridine ring.

A hypothetical representation of the FMO energies is presented in the table below, illustrating the expected electrophilic character of the compound.

| Orbital | Predicted Energy Range (eV) | Key Characteristics |

|---|---|---|

| HOMO | -9.0 to -11.0 | Localized on the pyridine ring nitrogen and oxygen atoms of the sulfonyl group. |

| LUMO | -1.0 to -3.0 | Primarily localized on the sulfonyl chloride group, particularly the sulfur-chlorine bond. |

| HOMO-LUMO Gap | 6.0 to 10.0 | A large gap indicates high kinetic stability. |

Characterization of Transition States and Reaction Energetics

Computational studies on related arenesulfonyl chlorides have shown that nucleophilic substitution at the sulfonyl sulfur typically proceeds through a single transition state, consistent with an SN2-like mechanism. cymitquimica.comchinachemnet.com For this compound, the reaction with a nucleophile (Nu⁻) would involve the formation of a trigonal bipyramidal transition state.

The energetics of this process, including the activation energy (ΔG‡), can be computationally modeled. The presence of the electron-withdrawing 2-bromo and 4-sulfonyl groups is expected to stabilize the transition state, thereby lowering the activation barrier for nucleophilic attack compared to a simple benzenesulfonyl chloride. Studies on the reaction of benzenesulfonyl chloride with pyridines have shown that the reaction is first order in both reactants, supporting a bimolecular transition state. chemshuttle.comacs.org

| Reaction Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | Nature of the nucleophile, solvent polarity, and electronic effects of the pyridine substituents. |

| Reaction Enthalpy (ΔH) | Exothermic | Formation of a stable sulfonyl derivative and a chloride anion. |

Exploration of Structure-Reactivity Relationships

The reactivity of this compound can be understood by comparing it with other sulfonyl chlorides. The Hammett equation, which relates reaction rates to substituent electronic effects, can provide a quantitative measure of reactivity.

A study on the C-sulfonylation of 4-alkylpyridines demonstrated that heteroaromatic sulfonyl chlorides, such as a 2-pyridylsulfonyl chloride, can be highly effective sulfonylating agents. nih.govchemicalbook.com This suggests that the pyridine nitrogen enhances the electrophilicity of the sulfonyl group. The presence of a bromine atom at the 2-position in this compound is expected to further increase its reactivity through an inductive electron-withdrawing effect.

The table below summarizes the expected reactivity of this compound relative to other sulfonyl chlorides based on the electronic effects of the substituents.

| Compound | Key Structural Features | Predicted Relative Reactivity |

|---|---|---|

| Benzenesulfonyl chloride | Unsubstituted aromatic ring | Baseline |

| p-Toluenesulfonyl chloride | Electron-donating methyl group | Lower |

| p-Nitrobenzenesulfonyl chloride | Strong electron-withdrawing nitro group | Higher |

| 2-Pyridinesulfonyl chloride | Electron-withdrawing pyridine nitrogen | Higher |

| This compound | Electron-withdrawing pyridine nitrogen and bromine atom | Significantly Higher |

Application of Spectroscopic Techniques for Mechanistic Insights (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for characterizing intermediates and products, thereby providing indirect evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the products of reactions involving this compound. For example, in the reaction with an amine to form a sulfonamide, the disappearance of the sulfonyl chloride signal and the appearance of new signals corresponding to the sulfonamide product would be monitored. While specific NMR data for the title compound is not available, data for the related 2-bromopyridine shows characteristic signals for the pyridine protons. uni.lu The chemical shifts of the pyridine protons in this compound would be expected to be further downfield due to the additional electron-withdrawing effect of the sulfonyl chloride group.

Mass Spectrometry (MS): Mass spectrometry is crucial for identifying the molecular weight of products and intermediates. For reactions of this compound, MS can confirm the incorporation of the nucleophile and the loss of the chloride. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of the products. Predicted m/z values for adducts of the closely related 2-bromopyridine-4-sulfonyl fluoride (B91410) suggest that the molecular ion peak and common adducts would be readily identifiable. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The strong characteristic absorption bands of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1370-1400 cm⁻¹ and 1180-1190 cm⁻¹) would be a key diagnostic feature. Upon reaction to form a sulfonamide or sulfonate ester, these stretching frequencies would shift, providing evidence of the transformation. For instance, the S=O stretching frequencies in sulfonamides typically appear at slightly lower wavenumbers compared to sulfonyl chlorides.

| Technique | This compound (Expected) | Corresponding Sulfonamide Derivative (Expected) |

|---|---|---|

| ¹H NMR (ppm) | ~8.5-9.0 (protons on pyridine ring) | Shifts in pyridine proton signals; appearance of N-H proton signal (if applicable). |

| ¹³C NMR (ppm) | ~120-160 (carbons on pyridine ring) | Shifts in pyridine carbon signals; appearance of new signals from the amine moiety. |

| IR (cm⁻¹) | ~1380 (asym S=O stretch), ~1185 (sym S=O stretch) | ~1350 (asym S=O stretch), ~1160 (sym S=O stretch), ~3300 (N-H stretch, if applicable). |

| MS (m/z) | [M+H]⁺ at ~256/258 (isotopic pattern for Br and Cl) | [M+H]⁺ corresponding to the mass of the sulfonamide product. |

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for producing various isomers of pyridine (B92270) sulfonyl chloride often rely on multi-step processes that may involve harsh reagents and generate significant waste. For instance, the synthesis of pyridine-3-sulfonyl chloride can be achieved from 3-aminopyridine (B143674) through a diazotization reaction followed by a sulfonyl chlorination step, sometimes utilizing reagents like thionyl chloride and cuprous chloride. patsnap.comgoogle.comresearchgate.net Similarly, the precursor 2-bromopyridine (B144113) can be synthesized from 2-aminopyridine (B139424) using sodium nitrite (B80452) and bromine. google.com

A primary focus for future research should be the development of more direct, efficient, and environmentally benign methods for the synthesis of 2-bromopyridine-4-sulfonyl chloride. This could involve:

Direct C-H Sulfonylation: Investigating novel catalytic systems for the direct C-H sulfonylation of 2-bromopyridine. This would bypass the need for a pre-functionalized starting material like an aminopyridine, thus shortening the synthetic sequence and improving atom economy.

Flow Chemistry Approaches: Adapting existing multi-step syntheses to continuous flow processes. Flow chemistry offers benefits such as improved safety when handling hazardous intermediates, enhanced reaction control, and the potential for higher yields and purity.

Green Reagents and Solvents: Exploring the use of greener sulfonylating agents and replacing traditional volatile organic solvents with more sustainable alternatives like ionic liquids or water-based systems. A recently developed method for synthesizing sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS) presents a milder alternative worth exploring.

Exploration of Novel Reactivity Patterns and Transformations

The dual reactivity of this compound is its most significant feature, yet its full synthetic utility remains largely untapped. Future research should systematically explore the chemoselective reactions at its two functional sites.

Orthogonal Reactivity: A key area of investigation is the development of orthogonal reaction conditions that allow for the selective transformation of one functional group while leaving the other intact. For example, conditions for Suzuki or Buchwald-Hartwig cross-coupling at the C-Br bond could be optimized to avoid reaction with the sulfonyl chloride moiety. Conversely, conditions for sulfonamide or sulfonate ester formation could be developed that preserve the C-Br bond for subsequent elaboration.

Novel Catalytic Transformations: Beyond standard cross-coupling, the bromine atom could be a handle for more advanced transformations, such as C-H activation/functionalization of the pyridine ring or participation in radical-mediated cyclization reactions.

Reactions of the Sulfonyl Group: The sulfonyl chloride can serve as a precursor to a wide array of sulfur-containing functional groups. Research into its conversion to sulfonamides, sulfonate esters, and other derivatives with diverse nucleophiles will be crucial for expanding its application scope. mdpi.com

Expanding the Scope of Derivatization for Functional Materials

The unique electronic and structural features of the pyridylsulfone scaffold suggest that derivatives of this compound could be valuable components in advanced functional materials.

Future research in this area should focus on:

Coordination Chemistry and Catalysis: Synthesizing novel ligands for transition metals by elaborating the this compound core. The resulting metal complexes could be screened for catalytic activity in a variety of organic transformations.

Organic Electronics: The electron-withdrawing nature of the sulfonyl group and the π-deficient character of the pyridine ring make this scaffold a candidate for creating new organic semiconductors. Derivatives could be synthesized and their photophysical and electronic properties investigated for potential use in OLEDs or organic photovoltaics.

Polymer Science: Incorporating this molecule as a monomer or a functional cross-linker could lead to the development of novel polymers with enhanced thermal stability, specific conductivity, or ion-exchange capabilities.

Integration of Advanced Computational Approaches for Rational Reaction Design

Given the limited experimental data available for this compound, computational chemistry can play a pivotal role in guiding future research efforts.

Key areas for computational investigation include:

Reactivity Prediction: Employing Density Functional Theory (DFT) and other quantum chemical methods to calculate the electron distribution, bond dissociation energies, and frontier molecular orbitals of the molecule. This can provide insights into the relative reactivity of the C-Br and S-Cl bonds and predict the outcomes of various reactions.

Spectroscopic Characterization: Predicting spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of newly synthesized derivatives. For the related compound 2-bromopyridine-4-sulfonyl fluoride (B91410), some predicted data is already available. uni.lu

Mechanism Elucidation: Using computational modeling to investigate the mechanisms of potential new reactions, which can help in optimizing reaction conditions and identifying key intermediates. This integrated computational and experimental approach has proven effective in accelerating drug discovery and can be applied here to fast-track the development of new synthetic methodologies.

Application in Multicomponent Reactions and Domino Processes

The presence of two distinct reactive sites makes this compound an ideal candidate for use in multicomponent reactions (MCRs) and domino (or cascade) reaction sequences. These strategies are highly valued in modern organic synthesis for their efficiency in building molecular complexity from simple starting materials in a single operation.

Future research should aim to:

Design Novel MCRs: Develop new MCRs where this compound acts as a key building block. For example, one component could react with the sulfonyl chloride, followed by an intramolecular or intermolecular reaction involving the bromo-pyridine moiety.

Develop Domino Reaction Sequences: Design one-pot reactions where a transformation at one site triggers a subsequent reaction at the other. An example could be a Sonogashira coupling at the C-Br bond, followed by an intramolecular cyclization involving the sulfonyl group or a derivative. This approach would allow for the rapid construction of complex heterocyclic scaffolds.

Addressing Experimental Data Gaps for Unactivated Systems

A significant challenge in working with this compound is the scarcity of fundamental experimental data. The lack of published studies on its reactivity with simple, unactivated substrates represents a major knowledge gap.

Future work must include:

Systematic Reactivity Screening: A comprehensive study of the compound's reactivity with a wide range of simple nucleophiles and coupling partners under various conditions. This would establish a baseline understanding of its chemical behavior.

Thorough Physicochemical Characterization: Detailed reporting of its physical properties, including melting point, solubility in common solvents, and thermal stability.

Unambiguous Structural Confirmation: While its existence is confirmed by supplier listings, a definitive structural confirmation via single-crystal X-ray diffraction would be invaluable for the scientific community. This would provide precise bond lengths and angles, further informing computational models and reactivity predictions.

By pursuing these future research directions, the scientific community can move this compound from a catalogue chemical to a widely used and valuable tool in organic synthesis, medicinal chemistry, and materials science.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Bromopyridine-4-sulfonyl chloride, and how can reaction conditions be optimized for high yield?

- Methodology : A common approach involves sulfonation of 4-bromopyridine derivatives using chlorosulfonic acid under controlled temperatures (0–5°C). For example, analogous sulfonyl chlorides like 4-biphenylsulfonyl chloride are synthesized via sulfonation followed by chlorination . Optimization includes:

- Temperature control : Excessive heat can lead to decomposition; maintaining sub-10°C conditions improves yield.

- Catalyst use : Lewis acids (e.g., AlCl₃) can enhance electrophilic substitution efficiency.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) removes unreacted precursors.

- Validation : Monitor reaction progress via TLC or HPLC, referencing brominated pyridine synthesis protocols in bipyridine systems .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (downfield shifts due to electron withdrawal) .

- IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Sulfonyl chlorides are moisture-sensitive and hydrolyze to toxic HCl gas .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl chloride group influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight : The sulfonyl group activates the pyridine ring toward electrophilic substitution at the 4-position while directing nucleophiles (e.g., amines) to the 2-bromo site. Kinetic studies on analogous compounds show pseudo-first-order behavior in SNAr reactions .

- Experimental Design : Use DFT calculations to map electron density and predict regioselectivity, paired with LC-MS to track intermediate formation .

Q. What strategies can be employed to resolve contradictions in reactivity data of this compound under varying experimental conditions?

- Case Study : Conflicting yields in amination reactions may arise from solvent polarity (e.g., DMF vs. THF) or competing hydrolysis. A systematic approach includes:

- Controlled variable testing : Isolate factors like temperature, solvent, and catalyst loading.

- Longitudinal analysis : Monitor reaction outcomes over time to distinguish transient vs. stable intermediates, as seen in studies resolving presenteeism paradoxes .

- Data Reconciliation : Apply multivariate regression to identify dominant variables .

Q. How can computational modeling complement experimental data in predicting the sulfonation reactivity of this compound with different nucleophiles?

- Methods :

- DFT/MD Simulations : Calculate activation energies for sulfonate ester formation with amines vs. alcohols.

- Docking studies : Predict steric hindrance using PyMol or AutoDock, referencing anthracene-based ligand design in bipyridine systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.